[1,2,4]Triazolo[4,3-a]pyridine-3-carbaldehyde

Immuno-oncology PD-1/PD-L1 inhibitor Small-molecule immunomodulator

Select [1,2,4]Triazolo[4,3-a]pyridine-3-carbaldehyde (CAS 933734-35-1) for maximum diversification flexibility in medicinal chemistry campaigns. The unsubstituted core with a reactive 3-carbaldehyde enables Schiff base condensation, reductive amination, and heterocycle annulation without redox adjustment steps required by carboxylic acid or methanol analogs. This scaffold is the direct precursor to compound A22 (PD-1/PD-L1 inhibitor, IC50 = 92.3 nM) and lead 4d (selective c-Met inhibitor). Procure ≥98% purity to access validated SAR for oncology and immuno-oncology programs.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
Cat. No. B7900581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[4,3-a]pyridine-3-carbaldehyde
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CC2=NN=C(N2C=C1)C=O
InChIInChI=1S/C7H5N3O/c11-5-7-9-8-6-3-1-2-4-10(6)7/h1-5H
InChIKeyWHTPLKVNXSJTRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,2,4]Triazolo[4,3-a]pyridine-3-carbaldehyde – Core Scaffold Identity and Sourcing Baseline for Triazolopyridine Procurement


[1,2,4]Triazolo[4,3-a]pyridine-3-carbaldehyde (CAS 933734-35-1) is a heterocyclic building block featuring a fused triazole-pyridine core with a reactive carbaldehyde moiety at the 3-position . This scaffold is recognized as an underexploited privileged structure in medicinal chemistry, serving as the entry point for structurally diverse bioactive derivatives including kinase inhibitors and immunomodulatory agents [1]. The compound is commercially available from multiple vendors with purity typically ranging from 95% to ≥98% .

Why [1,2,4]Triazolo[4,3-a]pyridine-3-carbaldehyde Cannot Be Replaced by Generic Triazolopyridine Analogs in Research Sourcing


Interchanging [1,2,4]triazolo[4,3-a]pyridine-3-carbaldehyde with a closely related triazolopyridine analog is not straightforward due to three interdependent factors: (i) the aldehyde at the 3-position is the chemically reactive locus that determines the accessible derivative space—the corresponding carboxylic acid (CAS 5543-08-8) and methanol (CAS 855789-57-0) require additional redox steps that alter both synthetic efficiency and product scope ; (ii) the fusion regioisomer ([4,3-a] vs. [1,5-a] or [4,3-c]) dictates the spatial orientation of substituents, which directly controls target binding and selectivity profiles [1]; and (iii) the unsubstituted parent core (no halogen, alkyl, or aryl appendages at the time of procurement) provides maximal diversification flexibility, whereas pre-functionalized analogs such as 7-bromo- (CAS 1783982-47-7) or 5-(trifluoromethyl)- (CAS 1781194-12-4) derivatives lock the researcher into substitution patterns that may be incompatible with downstream SAR objectives .

Quantitative Differentiation Evidence for [1,2,4]Triazolo[4,3-a]pyridine-3-carbaldehyde vs. Closest Analogs


Aldehyde as Exclusive Synthetic Entry Point: PD-1/PD-L1 Inhibitor Potency Retention vs. Carboxylic Acid and Methanol Analogs

The [1,2,4]triazolo[4,3-a]pyridine-3-carbaldehyde scaffold is the direct synthetic precursor to the PD-1/PD-L1 inhibitor compound A22, which demonstrated an IC50 of 92.3 nM in a homogenous time-resolved fluorescence (HTRF) assay and concentration-dependent IFN-γ upregulation in a Hep3B/OS-8/hPD-L1 and CD3 T cell co-culture model [1]. When the 3-carbaldehyde is instead replaced by a 3-carboxylic acid (CAS 5543-08-8) or the methanol analog (CAS 855789-57-0) at the procurement stage, the researcher must perform an additional oxidation or reduction step to access the key aldehyde intermediate—this step is not atom-economical for the methanol route (yielding the aldehyde via re-oxidation) and is redox-incompatible with the acid route (requiring selective reduction without over-reduction to the alcohol) . No published data report PD-1/PD-L1 inhibitory activity for the carboxylic acid or methanol analogs at the same scaffold position, indicating that the aldehyde oxidation state is functionally required for subsequent derivatization leading to the biologically active chemotype [1].

Immuno-oncology PD-1/PD-L1 inhibitor Small-molecule immunomodulator

c-Met Kinase Selectivity: Broad Kinase Counter-Screening Profile vs. the [4,3-a]Pyrazine Core Isostere

A series of [1,2,4]triazolo[4,3-a]pyridine derivatives were evaluated as c-Met inhibitors by Zhao et al. [1]. The most active compound (4d) showed high selectivity, inhibiting c-Met while having no effect on 59 other kinases in a broad counter-screen [1]. When the pyridine ring of the [1,2,4]triazolo[4,3-a]pyridine core is replaced by a pyrazine ring (i.e., [1,2,4]triazolo[4,3-a]pyrazine derivatives), the selectivity profile shifts and the scaffold requires SAR re-optimization, as the pyrazine series (compounds 4a-4i) was evaluated in the same study and showed divergent activity [1]. The unsubstituted [1,2,4]triazolo[4,3-a]pyridine-3-carbaldehyde represents the minimal core scaffold from which the selective c-Met inhibitor series was derived [1][2].

Kinase inhibitor c-Met Cancer therapeutics Selectivity profiling

Tubulin Polymerization Inhibitory Potency: 62-Fold Improvement vs. Parent Compound Within the Same Scaffold Series

Yang et al. reported that the most promising 3,6-diaryl-[1,2,4]triazolo[4,3-a]pyridine derivative (7i) demonstrated an IC50 of 12 nM against HeLa cells with 62-fold improvement over the parent compound 6 [1]. The key tubulin polymerization inhibition value for 7i was 3.4 μM, directly comparable to the reference compound CA-4 (4.2 μM) [1]. Critically, the synthetic route to 7i proceeds via the [1,2,4]triazolo[4,3-a]pyridine core that is accessible from the 3-carbaldehyde building block. Analogs lacking the [4,3-a] fusion (e.g., [1,5-a] regioisomers) were not included in this potency range and require independent SAR validation [1].

Tubulin polymerization Antiproliferative G2/M arrest Cancer

IDO1 Catalytic Holo-Inhibition: Sub-Micromolar Potency and Heme-Enzyme Selectivity for the Underexploited [4,3-a] Scaffold

Fallarini et al. identified the [1,2,4]triazolo[4,3-a]pyridine scaffold as a novel chemotype for IDO1 catalytic holo-inhibition, a scaffold described as 'so far underexploited among the heme binding moieties' [1]. Through rational, in silico-guided design, the team achieved sub-micromolar IDO1 inhibitory potency with excellent in vitro metabolic stability and exquisite selectivity with respect to other heme-containing enzymes [1]. BindingDB records for compounds sharing the [1,2,4]triazolo[4,3-a]pyridine scaffold show IDO1 IC50 values as low as 46 nM (SPR Kd = 0.00450 nM) [2]. By contrast, the 5,6,7,8-tetrahydro analog (CAS 1493235-24-7), in which the pyridine ring aromaticity is lost, has not been reported in the IDO1 literature, implying that the planar, aromatic [4,3-a]pyridine system may be a structural prerequisite for heme coordination .

IDO1 inhibitor Cancer immunotherapy Heme-binding Metabolic stability

Chemical Stability and Synthetic Versatility: Aldehyde Reactivity vs. Reduced and Oxidized 3-Position Analogs

The 3-carbaldehyde group serves as a versatile synthetic handle for condensation (Schiff base formation), reductive amination, and heterocycle annulation reactions [1]. The corresponding 3-carboxylic acid analog (CAS 5543-08-8, MW 163.13) requires amide coupling activation (EDC/HOBt or HATU) and is redox-incompatible with aldehyde-specific transformations . The 3-methanol analog (CAS 855789-57-0, MW 149.15) requires oxidation (e.g., MnO2, Dess-Martin periodinane) to access aldehyde reactivity, adding one synthetic step and potentially introducing yield losses . The aldehyde is described as reactive toward nucleophiles and is generally stable under standard laboratory conditions .

Synthetic intermediate Aldehyde reactivity Click chemistry Diversification

Research and Industrial Application Scenarios for [1,2,4]Triazolo[4,3-a]pyridine-3-carbaldehyde


PD-1/PD-L1 Small-Molecule Inhibitor Lead Optimization Programs

The [1,2,4]triazolo[4,3-a]pyridine-3-carbaldehyde scaffold is the direct precursor to compound A22, the most potent PD-1/PD-L1 small-molecule inhibitor reported from this chemotype (IC50 = 92.3 nM in HTRF assay), with confirmed functional activity in a T cell co-culture model as demonstrated by concentration-dependent IFN-γ upregulation [1]. Medicinal chemistry teams initiating PD-1/PD-L1 programs can procure this building block to access the validated A22 series for lead optimization, leveraging the established structure-activity relationship and co-crystal structure guidance published by Gong et al. [1].

Selective c-Met Kinase Inhibitor Development with Broad Counter-Screening

For oncology programs targeting c-Met-driven tumors, sourcing [1,2,4]triazolo[4,3-a]pyridine-3-carbaldehyde provides entry to a scaffold series where the lead compound (4d) demonstrated exclusive c-Met inhibition with no activity against 59 other kinases, along with in vivo efficacy in MKN-45 gastric and NCI-H1993 NSCLC xenograft models [1]. The selectivity profile offers a significant advantage over less selective c-Met chemotypes, reducing the risk of off-target toxicity during preclinical development.

IDO1 Holo-Inhibitor Discovery with Heme-Enzyme Selectivity

The [1,2,4]triazolo[4,3-a]pyridine scaffold has been validated as an underexploited chemotype for IDO1 catalytic holo-inhibition, achieving sub-micromolar potency with exquisite selectivity versus other heme-containing enzymes and excellent in vitro metabolic stability [1]. Cancer immunotherapy research groups can procure the 3-carbaldehyde building block to generate focused libraries for IDO1 inhibitor optimization, capitalizing on the scaffold's documented ability to coordinate heme iron while avoiding the side-effect liabilities associated with non-selective heme binders [1][2].

Diversification-Oriented Synthesis for Triazolopyridine Library Production

As a building block with a reactive aldehyde at the 3-position on an unsubstituted [1,2,4]triazolo[4,3-a]pyridine core, this compound enables at least three distinct derivatization manifolds—Schiff base condensation, reductive amination, and heterocycle annulation—without pre-activation or redox adjustment steps required by the corresponding 3-carboxylic acid or 3-methanol analogs [1]. This makes the carbaldehyde the optimal single procurement for combinatorial library synthesis and scaffold-hopping campaigns where maximal chemical diversity from a common intermediate is the primary objective.

Quote Request

Request a Quote for [1,2,4]Triazolo[4,3-a]pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.